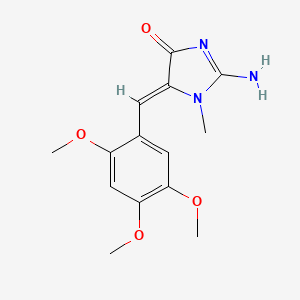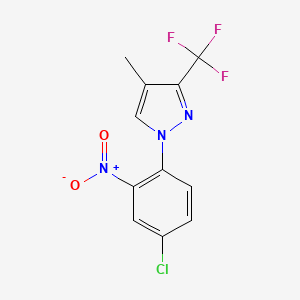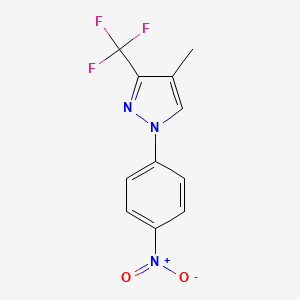![molecular formula C24H32F2N2O3 B10905706 4-Tert-butylcyclohexyl 9-ethyl-6,7-difluoro-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate](/img/structure/B10905706.png)
4-Tert-butylcyclohexyl 9-ethyl-6,7-difluoro-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:
Name: 4-Tert-butylcyclohexyl 9-ethyl-6,7-difluoro-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate
Structure: A complex fused-ring system with a quinoxaline core and various substituents.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Further Transformations:
- Details on industrial-scale synthesis are scarce, but research focuses on efficient routes.
Chemical Reactions Analysis
Reactivity::
Oxidation: Potential oxidation sites due to the presence of fluorine atoms.
Substitution: Alkyl groups (tert-butyl, ethyl) may undergo substitution reactions.
Reduction: Reduction of the carbonyl group in the carboxylate ester.
Cyclization: Intramolecular cyclization to form the furoquinoxaline ring.
Oxidation: Oxone, mCPBA.
Substitution: Alkyl halides, Lewis acids.
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation.
Cyclization: Acidic conditions, heat.
- The compound’s diverse functional groups can yield various products, including substituted indoles and furoquinoxalines.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent or antimicrobial.
Chemistry: Explore its reactivity in novel synthetic methodologies.
Biology: Study its impact on cellular processes.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors).
Pathways: Investigate signaling pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related structures.
Similar Compounds: Explore other furoquinoxalines or indole derivatives.
Properties
Molecular Formula |
C24H32F2N2O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 9-ethyl-6,7-difluoro-2-methyl-4,9a-dihydro-3aH-furo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C24H32F2N2O3/c1-6-28-19-12-17(26)16(25)11-18(19)27-21-20(13(2)30-22(21)28)23(29)31-15-9-7-14(8-10-15)24(3,4)5/h11-12,14-15,21-22,27H,6-10H2,1-5H3 |
InChI Key |
XJHWBHNGPXTZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2C(C(=C(O2)C)C(=O)OC3CCC(CC3)C(C)(C)C)NC4=CC(=C(C=C41)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10905632.png)

![(4Z)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10905642.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10905650.png)
![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B10905654.png)
![3-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10905657.png)
![5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10905658.png)

![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B10905672.png)
![N'~1~,N'~6~-bis[(1E)-1-(2,4-dimethylphenyl)ethylidene]hexanedihydrazide](/img/structure/B10905677.png)
![5-ethyl-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10905682.png)
![6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10905697.png)

